(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide, commonly referred to as Afatinib Impurity, is a degradation product of Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR). This compound has garnered attention due to its implications in the quality control of Afatinib formulations, particularly in how impurities can affect drug efficacy and safety. The structure of this impurity has not been extensively reported in existing literature, making its study crucial for both pharmaceutical development and regulatory compliance.
Afatinib Impurity falls under the category of pharmaceutical impurities, specifically degradation products. Its classification is critical for regulatory assessments and quality assurance in drug manufacturing.
The synthesis of Afatinib Impurity involves several techniques that focus on degradation pathways of Afatinib. Notable methods include:
For example, one method describes mixing 120 mL of isopropanol with 30 mL of water and sodium hydroxide before adding 5.66 g of Afatinib, stirring at 70 °C for 18 hours. The resulting product is then purified through reduced pressure concentration and pH adjustment, yielding a high-purity impurity compound .
The molecular formula for Afatinib Impurity is . Its structure features a quinazoline core with various functional groups including a chloro-fluoro phenyl moiety and a tetrahydrofuran ether.
Mass spectrometry and nuclear magnetic resonance (NMR) have been employed to confirm the structural integrity of this compound. The mass spectrum indicates a molecular ion peak consistent with its theoretical mass, affirming its identity as an Afatinib degradation product .
Afatinib Impurity can form through various chemical reactions involving hydrolysis and oxidation processes.
In forced degradation studies, treatments with hydrogen peroxide have shown that oxidative conditions can also lead to the formation of this impurity alongside other byproducts .
Afatinib itself acts by irreversibly binding to the kinase domains of EGFR and other related receptors such as HER2 and HER4. This binding inhibits downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Studies indicate that Afatinib exhibits potent inhibitory activity against various EGFR mutations, making it effective in treating non-small cell lung cancer . The presence of impurities like Afatinib Impurity could potentially alter these interactions, highlighting the need for rigorous impurity profiling.
Afatinib Impurity serves several critical roles in pharmaceutical science:
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2